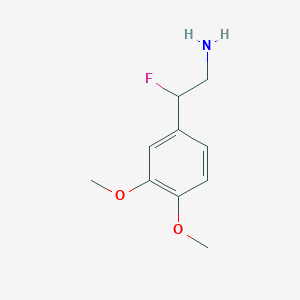

2-Fluoro-3,4-dimethoxy-phenylethylamine

Description

General Overview of Substituted Phenylethylamines in Chemical Biology

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine (B48288) structure, which consists of a phenyl ring attached to an amino group via a two-carbon sidechain. tandfonline.com This molecular backbone is shared by numerous endogenous compounds vital to human physiology, including hormones and monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). chemrxiv.org The versatility of the phenethylamine scaffold allows for a vast number of derivatives to be created by replacing one or more hydrogen atoms on the phenyl ring, sidechain, or amino group with various substituents. tandfonline.com

These modifications can profoundly alter the compound's chemical and pharmacological properties, leading to a wide array of biological effects. Consequently, substituted phenethylamines encompass a diverse range of substances, including central nervous system stimulants, hallucinogens, entactogens, appetite suppressants, and antidepressants. tandfonline.com Their primary mechanism of action often involves the modulation of monoamine neurotransmitter systems. tandfonline.com The study of these compounds is crucial in medicinal chemistry and neuropharmacology, providing valuable tools for understanding receptor function and developing new therapeutic agents. tandfonline.com

Significance of Halogenation, Specifically Fluorination, in Phenethylamine Derivatives

In recent decades, the introduction of fluorine into bioactive molecules has become a powerful strategy in medicinal chemistry. chemrxiv.orgbeilstein-journals.org Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—can significantly alter a molecule's physicochemical and biological characteristics. wikipedia.orgnih.gov When applied to phenethylamine derivatives, fluorination can impact metabolic stability, lipophilicity, and binding affinity for molecular targets. beilstein-journals.org

The substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, potentially prolonging the compound's duration of action. beilstein-journals.org Furthermore, the electronic effects of fluorine can alter the acidity or basicity of nearby functional groups and influence how the molecule interacts with protein receptors. beilstein-journals.orgontosight.ai The impact of fluorination is position-dependent and not always predictable; it can lead to enhanced, diminished, or qualitatively different biological activity compared to the non-fluorinated parent compound. chemrxiv.orgbeilstein-journals.org For instance, studies on other fluorinated phenethylamines have shown a range of effects from a marked loss to an enhancement of psychoactivity. chemrxiv.orgbeilstein-journals.org

Contextualization of 2-Fluoro-3,4-dimethoxy-phenylethylamine within the Dimethoxyphenethylamine Subclass

This compound is a member of the dimethoxyphenethylamine subclass. A well-known member of this subclass is 3,4-dimethoxyphenethylamine (B193588) (DMPEA), an analogue of the neurotransmitter dopamine where the hydroxyl groups are replaced by methoxy (B1213986) groups. beilstein-journals.orgwikipedia.org DMPEA itself has been investigated for its biological properties, showing weak affinity for serotonin (B10506) receptors. beilstein-journals.orgwikipedia.org

Another significant group within this subclass is the 2,5-dimethoxyphenethylamine series, often referred to as the "2C" family. nih.gov The placement of methoxy groups on the phenyl ring is a critical determinant of a compound's interaction with biological targets, particularly serotonin receptors. nih.govwikiwand.com The 2,5-dimethoxy substitution pattern, for example, is recognized as a motif that often confers potent agonist activity at the serotonin 5-HT2A receptor. wikiwand.com The subject compound, with its 3,4-dimethoxy substitution, is positioned to offer comparative insights into how methoxy group placement, combined with fluorination, modulates the properties of the phenethylamine core.

Historical Development and Rationale for Investigating Novel Phenethylamine Constructs

The systematic exploration of substituted phenethylamines was significantly advanced by the work of chemist Alexander Shulgin, who synthesized and documented hundreds of novel compounds. researchgate.net This research demonstrated that subtle changes to the phenethylamine molecule could lead to dramatic shifts in its effects. researchgate.net The rationale for creating new constructs like this compound stems from a desire to systematically probe the structure-activity relationships (SAR) of this class.

By introducing a fluorine atom at the 2-position of the 3,4-dimethoxyphenethylamine scaffold, researchers can investigate the specific steric and electronic consequences of this substitution. This particular combination of substituents is not as extensively studied as other patterns, making it a novel area for chemical exploration. The investigation of such compounds contributes to a more granular understanding of receptor pharmacology and provides new molecular tools for research, potentially leading to the development of ligands with greater selectivity or unique pharmacological profiles. The synthesis of its direct precursor, 2-fluoro-3,4-dimethoxybenzaldehyde (B1330778), has been reported, paving the way for the creation and study of the final phenethylamine. tandfonline.comtandfonline.com

Chemical Synthesis and Properties

The synthesis of this compound, while not explicitly detailed in readily available literature, can be projected through a well-established synthetic route common for phenethylamines. This pathway typically begins with a substituted benzaldehyde (B42025) and proceeds through a nitrostyrene (B7858105) intermediate.

A known synthesis for the direct precursor, 2-Fluoro-3,4-dimethoxybenzaldehyde , has been described. tandfonline.comtandfonline.com Starting from this aldehyde, the synthesis would proceed as follows:

Henry Condensation: The 2-Fluoro-3,4-dimethoxybenzaldehyde undergoes a Henry condensation reaction with nitroethane. This reaction, typically catalyzed by an amine base like ammonium (B1175870) acetate (B1210297), forms the corresponding β-nitrostyrene, specifically 1-(2-Fluoro-3,4-dimethoxyphenyl)-2-nitropropene. mdma.chmdma.ch

Reduction: The final step is the reduction of the nitrostyrene intermediate. This is a common and crucial step in phenethylamine synthesis where both the nitro group and the alkene double bond are reduced to form the primary amine. chemrxiv.orgchemrxiv.orgbeilstein-journals.orgbeilstein-journals.org A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically employed in an ethereal solvent like tetrahydrofuran (B95107) (THF) to achieve this transformation, yielding this compound. mdma.chchemicalbook.com

This synthetic pathway is a standard and effective method for preparing a wide variety of substituted phenethylamines from their corresponding benzaldehydes. mdma.ch

Interactive Data Table: Chemical Properties

Below is a table detailing the known and predicted chemical properties of this compound in comparison to its non-fluorinated parent compound, 3,4-Dimethoxyphenethylamine (DMPEA).

| Property | This compound | 3,4-Dimethoxyphenethylamine (DMPEA) |

| Molecular Formula | C10H14FNO2 chemicalbook.com | C10H15NO2 beilstein-journals.org |

| Molecular Weight | 199.22 g/mol (Calculated) | 181.23 g/mol beilstein-journals.org |

| CAS Number | Not available | 120-20-7 beilstein-journals.org |

| Predicted Boiling Point | ~300-320 °C | 163-165 °C (at 11 mmHg) echemi.com |

| Predicted Density | ~1.1-1.2 g/cm³ | 1.074 g/mL echemi.com |

| Structure | Phenylethylamine with fluoro at C2, methoxy at C3, and methoxy at C4 | Phenylethylamine with methoxy at C3 and methoxy at C4 |

Structure

3D Structure

Propriétés

Formule moléculaire |

C10H14FNO2 |

|---|---|

Poids moléculaire |

199.22 g/mol |

Nom IUPAC |

2-(3,4-dimethoxyphenyl)-2-fluoroethanamine |

InChI |

InChI=1S/C10H14FNO2/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8H,6,12H2,1-2H3 |

Clé InChI |

DZGVVKDRULIYTO-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C(C=C1)C(CN)F)OC |

Origine du produit |

United States |

Structure Activity Relationship Sar Studies of 2 Fluoro 3,4 Dimethoxy Phenylethylamine and Derivatives

Influence of the 2-Fluoro Moiety on Receptor Binding Affinities and Functional Efficacy

The introduction of a fluorine atom to an organic molecule can profoundly alter its physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. researchgate.netnih.govnih.gov The position of the fluorine atom on the phenyl ring is a critical determinant of its effect on the pharmacological profile of phenethylamines. nih.gov

Fluorination is a common strategy in medicinal chemistry to modulate the properties of a lead compound. researchgate.netmdpi.com Replacing a hydrogen atom with fluorine can influence potency, conformation, and membrane permeability. researchgate.net The non-fluorinated counterpart to 2-Fluoro-3,4-dimethoxy-phenylethylamine is 3,4-dimethoxyphenethylamine (B193588) (DMPEA), a compound structurally related to the neurotransmitter dopamine (B1211576).

The introduction of fluorine generally increases the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier. researchgate.net Furthermore, the strong carbon-fluorine bond often increases metabolic stability by blocking sites susceptible to enzymatic degradation. nih.gov

In related series of psychedelic phenethylamines, fluorination has been shown to have varied effects on receptor affinity. For instance, in studies of 4-alkoxy-3,5-dimethoxy-phenethylamines (structurally related to mescaline), the introduction of fluorinated 4-alkoxy substituents generally increased binding affinities at the serotonin (B10506) 5-HT₂A and 5-HT₂C receptors. frontiersin.orgnih.gov This suggests that the electron-withdrawing nature of fluorine can favorably influence ligand-receptor interactions. Therefore, it is hypothesized that the 2-fluoro substitution in this compound would likely increase its binding affinity for key monoamine receptors compared to the non-fluorinated DMPEA.

The position of the fluorine atom on the phenyl ring significantly impacts receptor selectivity and functional activity. While direct comparative data for this compound is limited, principles can be drawn from other fluorinated phenethylamine (B48288) series.

In the 2,5-dimethoxy-4-alkoxyphenethylamine series, progressive fluorination of the 4-alkoxy group was found to increase affinities at the 5-HT₂A and 5-HT₂C receptors. nih.govresearchgate.net Studies on fluorinated phenylalanines also highlight that the position of fluorine can modulate basicity, geometry, and bioavailability. nih.govnih.gov The placement of an electronegative fluorine atom at the 2-position (ortho) can induce conformational restrictions due to potential intramolecular interactions with the ethylamine (B1201723) side chain, which would differ from the electronic effects of a 4-position (para) fluorine. researchgate.net This conformational constraint could alter the presentation of the pharmacophore to the receptor binding pocket, potentially leading to a unique selectivity profile for the 2-fluoro analogue compared to its 4-fluoro or other positional isomers. Research has shown that even subtle changes, such as H→F substitution, can lead to distinct conformers and alter intramolecular bonding. researchgate.net

The following table summarizes the effects of fluorination on receptor binding affinity in a related series of phenethylamines, illustrating the principle that fluorination can enhance potency.

Table 1: Effect of Fluorination on 5-HT Receptor Binding Affinities in 4-Alkoxy-3,5-dimethoxyphenethylamine Series| Compound | 4-Position Substituent | 5-HT₂A Kᵢ (nM) | 5-HT₂C Kᵢ (nM) |

|---|---|---|---|

| Escaline | -OCH₂CH₃ (Ethoxy) | 1100 | 2000 |

| TFE (Trifluoroescaline) | -OCH₂CF₃ (Trifluoroethoxy) | 150 | 450 |

Role of the 3,4-Dimethoxy Substitution Pattern on Molecular Recognition

The arrangement of methoxy (B1213986) groups on the phenyl ring is a primary determinant of a phenethylamine's pharmacological profile, dictating its affinity and selectivity for various monoamine receptors. mdma.ch

The 3,4-dimethoxy substitution pattern is found in the endogenous trace amine 3,4-dimethoxyphenethylamine (DMPEA) and is structurally related to the 3,4,5-trimethoxy pattern of mescaline. wikipedia.org This pattern generally results in interactions with a range of monoamine receptors, including serotonergic, dopaminergic, and adrenergic receptors. frontiersin.orgnih.gov

Compounds with this substitution pattern are known to interact with serotonin receptors, particularly the 5-HT₂ family (5-HT₂A, 5-HT₂B, 5-HT₂C), which are the primary targets for classic psychedelic phenethylamines. biomolther.orgresearchgate.net The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming key interactions within the receptor's binding site. The 3,4-dimethoxy arrangement influences the electronic properties of the phenyl ring and the conformational preferences of the methoxy groups, which in turn affects how the molecule fits into and activates the receptor. Studies on related compounds show moderate to high affinity for 5-HT₂A receptors. frontiersin.orgbiomolther.org

Different dimethoxy substitution patterns on the phenethylamine core lead to vastly different pharmacological profiles.

2,5-Dimethoxy Pattern: This is the hallmark of the "2C" family of psychedelic compounds (e.g., 2C-B, 2C-I). The 2,5-dimethoxy substitution, especially when combined with a small, lipophilic substituent at the 4-position, is considered optimal for high affinity and agonist activity at the 5-HT₂A receptor. mdma.chnih.govresearchgate.net These compounds typically show high selectivity for 5-HT₂ receptors over other monoamine receptors. nih.govnih.gov

2,6-Dimethoxy Pattern: This substitution pattern generally results in a significant loss of affinity for serotonin receptors. For example, 2,6-dimethoxyamphetamine (B13426643) shows very low affinity for 5-HT₂A and 5-HT₂C receptors (Kᵢ > 10,000 nM). wikipedia.org This highlights the critical importance of the methoxy group positions for molecular recognition.

The 3,4-dimethoxy pattern of the subject compound places it in a different class from the highly potent 2,5-dimethoxy substituted phenethylamines. While it is expected to bind to monoamine receptors, its affinity and selectivity profile will be distinct.

Table 2: Comparison of Receptor Affinities for Phenethylamines with Different Methoxy Substitution Patterns| Compound/Series | Methoxy Pattern | Primary Receptor Target(s) | General Affinity Profile |

|---|---|---|---|

| 2C-X Series | 2,5-dimethoxy | 5-HT₂A, 5-HT₂C | High affinity, often in the low nanomolar range. nih.govmdma.ch |

| Mescaline Analogues | 3,4,5-trimethoxy | 5-HT₂A, 5-HT₂C | Moderate affinity, typically in the micromolar to high nanomolar range. frontiersin.orgwikipedia.org |

| 2,6-DMA | 2,6-dimethoxy | 5-HT₂A, 5-HT₂C | Very low affinity (Kᵢ > 10,000 nM). wikipedia.org |

Contributions of the Ethylamine Side Chain to the Pharmacological Profile

The ethylamine side chain is the fundamental pharmacophore of phenethylamines, responsible for critical interactions with monoamine receptors and transporters. wikipedia.orgresearchgate.net The primary amine (-NH₂) at the terminus of the chain is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) group (-NH₃⁺). This charged group is crucial for forming a salt bridge with a conserved aspartate residue in the binding pocket of many G protein-coupled receptors, including serotonin and dopamine receptors. nih.govbiomolther.org

This interaction is a key anchoring point for the ligand, orienting the substituted phenyl ring within the receptor for subsequent interactions that determine affinity and efficacy. nih.gov The two-carbon chain provides the correct spatial separation between the aromatic ring and the amine group, a feature essential for activity across the phenethylamine class. wikipedia.org

Conformational Analysis and its Implications for Ligand-Receptor Interactions

An accurate understanding of a molecule's conformational behavior is often essential for comprehending its interaction with a biological target. beilstein-journals.org The ethylamine side chain of phenethylamines is flexible, and its spatial orientation is critical for binding to and activating receptors. Computational and experimental studies on similar compounds, such as 2-(2-fluoro-phenyl)-ethylamine (2-FPEA), reveal that the side chain preferentially adopts a gauche conformation. nih.gov This conformation is stabilized by various noncovalent interactions (NCIs). nih.gov

Effects of N-Substitution on Receptor Binding and Activity (e.g., N-benzyl phenethylamines)

Modification of the terminal amine group is a common strategy to alter the pharmacological profile of phenethylamines. While simple N-alkylation (e.g., with methyl or ethyl groups) often leads to diminished activity at certain receptors, substitution with larger aromatic groups, particularly an N-benzyl group, can dramatically enhance binding affinity and functional potency. carta-evidence.org

Substitutions on the N-benzyl ring itself also fine-tune the activity. For example, an N-(2-hydroxybenzyl) group can produce ligands with exceptionally high potency and selectivity for the 5-HT₂ₐ receptor. carta-evidence.org Conversely, an N-(2-fluorobenzyl) substituent tends to result in lower affinities compared to other N-benzyl derivatives. carta-evidence.org The data below illustrates the significant increase in potency that N-benzyl substitution confers upon a phenethylamine core.

| Compound | Substitution | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|---|

| 2C-I (4-iodo-2,5-dimethoxyphenethylamine) | Primary Amine | Human 5-HT₂ₐ | 0.62 |

| 25I-NBOMe | N-(2-methoxybenzyl) | Human 5-HT₂ₐ | 0.087 |

This table is interactive. Click on headers to sort.

Data sourced from a study on N-benzylphenethylamines, illustrating the dramatic increase in affinity with N-substitution. nih.gov

Impact of Alpha-Methylation on Activity (Amphetamine Analogues)

The introduction of a methyl group at the alpha (α) position of the ethylamine side chain—the carbon adjacent to the nitrogen—converts a phenethylamine into its corresponding amphetamine analogue. This seemingly minor structural change has profound pharmacological consequences. Alpha-methylation restricts the conformational flexibility of the side chain and introduces a chiral center, meaning the molecule can exist as two different stereoisomers (R and S), which often have different biological activities. nih.gov

This modification can significantly alter the compound's receptor binding profile and mechanism of action. For instance, in some series, the alpha-methyl group has been shown to diminish binding affinity at the 5-HT₁ₐ receptor. mdpi.com Furthermore, phenethylamines tend to bind more strongly to the trace amine-associated receptor 1 (TAAR1) compared to their alpha-methylated amphetamine counterparts. mdpi.com The alpha-methyl group is also a key feature that often shifts a compound's primary mechanism at monoamine transporters from a simple uptake inhibitor to a transportable substrate, or "releaser". nih.gov

The table below provides a comparison of a phenethylamine derivative and its alpha-methylated analogue, highlighting the change in receptor affinity.

| Compound Type | Example Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|---|

| Phenethylamine | 2,5-Dimethoxy-4-ethoxyphenethylamine | TAAR1 | 21 |

| Amphetamine (α-methylated) | 4-Ethoxy-2,5-dimethoxyamphetamine | TAAR1 | 630 |

This table is interactive. Click on headers to sort.

Data sourced from a study comparing 4-alkoxy-substituted phenethylamines and their amphetamine analogs, showing reduced affinity at TAAR1 for the α-methylated compound. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. carta-evidence.org While no QSAR studies have been published specifically for the this compound series, extensive QSAR modeling has been performed on broader classes of substituted phenethylamines to predict properties ranging from psychotomimetic activity to physicochemical characteristics like lipophilicity (logP). carta-evidence.orgnewjournal.orgnih.gov

These studies employ a variety of statistical methods, including multiple linear regression (MLR) and non-linear multiple regression (MNLR), to build predictive models. carta-evidence.orgnih.gov The process involves calculating a set of molecular descriptors for each compound in a dataset and then identifying which descriptors are most correlated with the observed biological activity. carta-evidence.org

For substituted phenethylamines, key descriptors identified in QSAR studies include:

Electronic Descriptors : Properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) have been shown to be critical for correlating with binding strength. beilstein-journals.orgcarta-evidence.org

Charge Descriptors : The distribution of partial charges on the atoms is crucial for electrostatic interactions with the receptor. carta-evidence.org

3D-MoRSE Descriptors : These three-dimensional descriptors encode information about the 3D structure of the molecule and have been found to be crucial in regulating properties like logP. nih.gov

Steric and Electrostatic Fields : In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the steric and electrostatic fields surrounding the molecules are mapped. mdpi.com These maps can reveal regions where bulky groups or specific charges are favorable or unfavorable for activity. mdpi.com

A QSAR model for the this compound series would likely incorporate descriptors that quantify the electronic influence of the fluorine atom and methoxy groups, as well as steric and conformational parameters of the side chain. Such a model would be a valuable tool for predicting the activity of novel, unsynthesized analogues and for guiding the design of new compounds with desired pharmacological profiles. carta-evidence.org

Pharmacological and Neurochemical Characterization of 2 Fluoro 3,4 Dimethoxy Phenylethylamine

In Vitro Receptor Binding Profiles

No data available.

Serotonin (B10506) (5-HT) Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C)

No data available.

Adrenergic Receptors (e.g., α1A, α2A)

No data available.

Dopamine (B1211576) Receptors (e.g., D2)

No data available.

Trace Amine-Associated Receptor 1 (TAAR1) Interaction

No data available.

Monoamine Transporters (e.g., SERT, DAT, NET) Interaction

No data available.

Functional Activity at Receptors (Agonism, Antagonism, Partial Agonism)

No data available.

Enzymatic Interactions (e.g., Monoamine Oxidase Inhibition)

The enzymatic interactions of 2-Fluoro-3,4-dimethoxy-phenylethylamine, particularly its potential to inhibit monoamine oxidase (MAO), are not extensively documented in dedicated studies. However, insights can be drawn from research on structurally analogous compounds. The parent compound, 3,4-dimethoxyphenethylamine (B193588) (DMPEA), and its N-methylated derivatives have been shown to inhibit the deamination of tyramine (B21549) and tryptamine (B22526) by rat brain monoamine oxidase. nih.govwikipedia.org The activity of MAO in the brain is critical as it influences neurotransmitter levels, and its inhibition can lead to increased concentrations of these amines. researchgate.net

Fluorination of the phenethylamine (B48288) structure is known to alter enzymatic interactions. For instance, β-fluorination of phenethylamine (PEA) results in compounds that are preferred substrates for MAO type B. researchgate.net Furthermore, a structurally related compound, (E)-2-(3',4'-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145), demonstrates selective inhibition of semicarbazide-sensitive amine oxidase (SSAO) over MAO-A in rat tissues and also inhibits MAO-B. nih.gov These findings suggest that the presence and position of a fluorine atom, alongside the dimethoxy substitutions, likely confer specific inhibitory properties upon this compound, although direct enzymatic assays are required for definitive characterization.

| Compound | Enzyme Interaction | Key Finding | Source |

|---|---|---|---|

| 3,4-Dimethoxyphenethylamine (DMPEA) | MAO Inhibition | Inhibited deamination of tyramine and tryptamine by rat brain MAO. | nih.gov |

| β-Fluorophenethylamine (F-PEA) | MAO Substrate | Identified as a preferred substrate for MAO type B. | researchgate.net |

| (E)-2-(3',4'-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145) | SSAO/MAO Inhibition | Selectively inhibits SSAO over MAO-A; also inhibits MAO-B. | nih.gov |

In Vitro Cell-Based Assays for Receptor Activation and Signal Transduction Pathways

Phenethylamines as a chemical class are recognized as non-selective agonists of serotonin receptors, with their psychedelic effects often mediated specifically through the activation of the 5-HT2A receptor. wikipedia.org While direct in vitro studies on this compound are scarce, research on closely related N-benzyl-phenylethylamine (NBPEA) derivatives provides significant clues. Pilot in vitro data have demonstrated that 2,4- and 3,4-dimethoxylated NBPEA derivatives, including a fluorinated variant, are capable of activating the 5-HT2A receptor. researchgate.net

The characterization of such receptor activation typically involves sophisticated in vitro cell-based assays. For example, to assess a compound's functional affinity and signal transduction, researchers may use assays that monitor the modulation of second messengers like cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Assays such as the cAMP GloSensor or the DiscoverX HitHunter cAMP XS+ are employed using cell lines (e.g., Chinese Hamster Ovary cells) that are genetically engineered to express a specific human receptor, such as the 5-HT2A receptor. nih.gov These techniques allow for the precise measurement of a compound's potency (often expressed as an IC50 or EC50 value) in either activating (agonism) or blocking (antagonism) the receptor's signal transduction pathway. nih.gov Although specific data for this compound is not publicly available, these are the standard methodologies that would be employed to characterize its receptor interaction profile.

In Vivo Neurochemical Effects in Animal Models (e.g., Zebrafish, Rodents)

Studies using adult zebrafish, a powerful model for screening neuroactive drugs, have shed light on the in vivo neurochemical effects of compounds structurally related to this compound. researchgate.netnih.gov Research on a series of N-benzyl-phenylethylamine derivatives, including a compound with a 3,4-dimethoxy-phenylethylamine core and a fluorine substitution on the N-benzyl group (referred to as 34H-NBF), has demonstrated significant modulation of brain monoamines. researchgate.netnih.gov

Chronic 14-day treatment with these compounds in adult zebrafish led to notable changes in brain neurochemistry. nih.gov Specifically, neurochemical analyses revealed reduced brain levels of norepinephrine (B1679862), dopamine, and serotonin. nih.gov The studies also found reduced turnover rates for all three of these key monoamine neurotransmitters, while the levels of their respective metabolites remained unaltered. nih.gov These findings indicate that the 3,4-dimethoxy-phenylethylamine scaffold, even with fluorination and N-benzyl substitution, can profoundly impact the synthesis, release, or metabolism of endogenous neurotransmitters in a living vertebrate model. researchgate.netnih.gov The modulation of both serotonin and dopamine turnover is a particularly significant finding, highlighting the compound's potential to interact with multiple neurotransmitter systems simultaneously. researchgate.net

| Animal Model | Related Compound | Neurochemical Effect | Source |

|---|---|---|---|

| Adult Zebrafish | N-Benzyl-phenylethylamine derivatives (e.g., 34H-NBF) | Reduced brain norepinephrine levels. | nih.gov |

| Adult Zebrafish | N-Benzyl-phenylethylamine derivatives (e.g., 34H-NBF) | Reduced brain dopamine and serotonin levels. | nih.gov |

| Adult Zebrafish | N-Benzyl-phenylethylamine derivatives (e.g., 34H-NBF) | Reduced turnover rates for dopamine, serotonin, and norepinephrine. | nih.gov |

| Adult Zebrafish | 34H-NBF | Modulated brain serotonin and/or dopamine turnover. | researchgate.net |

As of the current scientific literature, specific in vivo receptor occupancy studies for this compound have not been reported. Such studies are crucial for understanding how a compound interacts with its target receptors in the complex environment of the living brain and for correlating receptor binding with observed behavioral or neurochemical effects.

The methodology for these studies often involves the systemic administration of the compound of interest, followed by a tracer molecule. nih.gov For example, in studies of dopamine receptors, a radiolabeled or non-radiolabeled tracer with known binding properties is administered. The level of tracer binding is then measured in brain regions rich in the target receptor and compared to binding in regions with low or no receptor density (for nonspecific binding). nih.gov A dose-dependent decrease in tracer binding in the receptor-rich regions following administration of the test compound indicates that the compound has crossed the blood-brain barrier and is occupying the target receptors. nih.gov While this technique has been successfully applied to various dopaminergic and other CNS-active compounds in rats, its application to this compound remains a subject for future research. nih.gov

Metabolic Pathways and Biotransformation of 2 Fluoro 3,4 Dimethoxy Phenylethylamine

Identification and Characterization of Metabolites

The biotransformation of 2-Fluoro-3,4-dimethoxy-phenylethylamine is expected to yield a series of metabolites resulting from sequential Phase I and Phase II reactions.

Phase I Metabolic Reactions

Phase I metabolism of phenethylamines primarily involves oxidative reactions. For this compound, the main anticipated pathways include oxidative deamination and O-demethylation.

Oxidative Deamination : This is a major metabolic route for many endogenous and exogenous phenethylamines. This process is initiated by monoamine oxidases (MAO), which convert the primary amine to an aldehyde intermediate. In the case of the parent compound DMPEA, this reaction forms 3,4-dimethoxyphenylacetaldehyde researchgate.net. This unstable aldehyde is then rapidly oxidized further by aldehyde dehydrogenase and aldehyde oxidase to form the primary acidic metabolite, 3,4-dimethoxyphenylacetic acid (DMPAA) researchgate.net. It is highly probable that this compound follows this same pathway, leading to the formation of 2-Fluoro-3,4-dimethoxyphenylacetic acid.

O-Demethylation : The two methoxy (B1213986) groups on the phenyl ring are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes. This reaction removes a methyl group, converting the methoxy group into a hydroxyl group. This can occur at either the 3-position or the 4-position, resulting in two possible monohydroxylated metabolites. For the related compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), demethylation is a known metabolic step nih.govresearchgate.net. The presence of the fluorine atom at the 2-position may sterically hinder demethylation at the adjacent 3-position, potentially favoring demethylation at the 4-position.

Hydroxylation : While less common for the aromatic ring of dimethoxylated phenethylamines, direct hydroxylation at other positions on the ring could theoretically occur, catalyzed by CYP enzymes. However, O-demethylation is generally the more prominent pathway for such structures.

N-Dealkylation : This pathway is not applicable as this compound is a primary amine with no alkyl substituents on the nitrogen atom.

Table 1: Predicted Phase I Metabolites and Reactions

| Reaction | Precursor | Resulting Metabolite |

|---|---|---|

| Oxidative Deamination | This compound | 2-Fluoro-3,4-dimethoxyphenylacetaldehyde |

| Aldehyde Oxidation | 2-Fluoro-3,4-dimethoxyphenylacetaldehyde | 2-Fluoro-3,4-dimethoxyphenylacetic acid |

| O-Demethylation (C4) | This compound | 2-Fluoro-3-methoxy-4-hydroxy-phenylethylamine |

Phase II Metabolic Reactions

The hydroxylated metabolites formed during Phase I are prime candidates for Phase II conjugation reactions, which enhance their hydrophilicity and facilitate elimination from the body.

Glucuronidation : This is a major Phase II pathway where UDP-glucuronosyltransferases (UGT) attach a glucuronic acid moiety to hydroxyl groups. The phenolic metabolites resulting from O-demethylation would be readily conjugated to form O-glucuronides. For related compounds like MDMA, glucuronide conjugates of its hydroxylated metabolites are significant final products gtfch.org.

Sulfation : In this process, sulfotransferases (SULT) catalyze the transfer of a sulfonate group to hydroxyl functions. The hydroxylated metabolites of this compound could undergo sulfation to form sulfate (B86663) conjugates, another common route for eliminating phenolic compounds gtfch.org.

Acetylation : While some phenethylamines can undergo N-acetylation, this is often a minor pathway. Studies on the related compound 3,4-methylenedioxymethamphetamine (MDMA) show that its primary amine metabolite (MDA) can be N-acetylated. Therefore, it is possible that the parent compound, this compound, could be a substrate for N-acetyltransferases (NAT).

Table 2: Predicted Phase II Metabolites and Reactions

| Reaction | Precursor | Resulting Metabolite |

|---|---|---|

| Glucuronidation | 2-Fluoro-3-methoxy-4-hydroxy-phenylethylamine | 2-Fluoro-3-methoxy-4-(β-D-glucuronidyloxy)-phenylethylamine |

| Sulfation | 2-Fluoro-3-methoxy-4-hydroxy-phenylethylamine | 2-Fluoro-3-methoxy-4-(sulfooxy)-phenylethylamine |

Enzymatic Systems Implicated in Metabolism

The biotransformation of this compound is expected to involve several key enzyme families that are responsible for drug and xenobiotic metabolism in humans.

Cytochrome P450 (CYP) Isoforms

The Cytochrome P450 superfamily is critical for the oxidative metabolism of a vast number of compounds. In humans, approximately 80% of oxidative drug metabolism is attributed to CYPs from families 1-3 mdpi.com.

CYP2D6 and CYP3A4 : These two isoforms are particularly important in the metabolism of many phenethylamines and amphetamines mdpi.comnih.gov. They are the most likely candidates for catalyzing the O-demethylation of this compound. CYP3A4 is the most abundant CYP in the human liver and is involved in the metabolism of over 30% of clinical drugs mdpi.com. CYP2D6 is highly polymorphic, leading to significant inter-individual variability in metabolism for its substrates mdpi.com. Studies on MDMA have shown that both CYP2D6 and CYP3A4 are involved in its bioactivation nih.gov.

Other Isoforms (CYP1A2, CYP2C9, CYP2C19) : While CYP2D6 and CYP3A4 are primary candidates, other isoforms like CYP1A2, CYP2C19, and CYP2C9 are also known to metabolize various drugs and could play a minor role in the O-demethylation or other oxidative transformations of this compound nih.gov.

UDP-Glucuronosyltransferases (UGT)

UGTs are the key enzymes in Phase II glucuronidation, conjugating a wide variety of substrates, including phenols gtfch.org. The hydroxylated metabolites of this compound would serve as substrates for various UGT isoforms, such as those in the UGT1A and UGT2B subfamilies, which are highly expressed in the liver.

Monoamine Oxidases (MAO-A, MAO-B)

Monoamine oxidases are mitochondrial enzymes crucial for the deamination of monoamine neurotransmitters and xenobiotic amines.

MAO-A and MAO-B : Both isoforms are involved in the metabolism of phenethylamines. However, MAO-B generally shows a higher affinity for phenethylamine (B48288) itself and its derivatives nih.gov. Studies on the parent compound, 3,4-dimethoxyphenethylamine (B193588), have specifically implicated MAO-B in its conversion to the corresponding aldehyde researchgate.net. Therefore, MAO-B is the most likely enzyme to initiate the oxidative deamination of this compound. The parent compound DMPEA is also known to have some MAO-inhibitory activity itself wikipedia.org.

Table 3: Implicated Enzymatic Systems

| Enzyme Family | Specific Isoforms/Types | Predicted Role |

|---|---|---|

| Cytochrome P450 | CYP2D6, CYP3A4 | O-demethylation |

| Monoamine Oxidase | MAO-B, MAO-A | Oxidative Deamination |

| Aldehyde Oxidizing Enzymes | Aldehyde Dehydrogenase (ALDH), Aldehyde Oxidase (AOX) | Oxidation of aldehyde intermediate |

| UDP-Glucuronosyltransferases | UGT1A, UGT2B subfamilies | Glucuronidation of hydroxylated metabolites |

| Sulfotransferases | SULT family | Sulfation of hydroxylated metabolites |

Aldehyde Dehydrogenases (ALDH) and Alcohol Dehydrogenases (ADH)

The metabolism of phenethylamines is intrinsically linked to the activity of aldehyde-oxidizing enzymes. Following the initial conversion of the primary amine to an aldehyde, the subsequent fate of the molecule is largely determined by ALDH and, to a lesser extent, ADH.

For the parent compound, 3,4-dimethoxyphenylethylamine, studies have shown it is first catalyzed by monoamine oxidase B (MAO-B) to its aldehyde derivative, 3,4-dimethoxyphenylacetaldehyde. nih.govresearchgate.net This highly reactive intermediate is then primarily oxidized to the corresponding carboxylic acid, 3,4-dimethoxyphenylacetic acid. nih.govresearchgate.net This oxidation is predominantly carried out by aldehyde dehydrogenase (ALDH), a superfamily of NAD(P)+-dependent enzymes crucial for detoxifying a wide range of endogenous and exogenous aldehydes. nih.govfrontiersin.org Studies using guinea pig liver slices have confirmed that ALDH is the principal enzyme in this pathway, with its inhibition leading to a near-complete halt in the formation of the acid metabolite. nih.govnih.gov

Aldehyde oxidase (AOX), another molybdenum hydroxylase enzyme, also contributes to the oxidation of the aldehyde intermediate, though its role is considered less prominent than that of ALDH. nih.govnih.gov The contribution of these enzymes can be distinguished using specific inhibitors. For instance, disulfiram (B1670777) (an ALDH inhibitor) almost completely blocks the formation of 3,4-dimethoxyphenylacetic acid, while isovanillin (B20041) (an AOX inhibitor) causes a significant but less complete reduction. nih.gov

The alternative pathway for the aldehyde intermediate involves reduction to an alcohol, 3,4-dimethoxy-phenylethanol, a reaction catalyzed by alcohol dehydrogenase (ADH). However, for phenylethylamines, this is generally a minor metabolic route compared to the irreversible oxidation to a carboxylic acid. researchgate.net The primary role of ALDH in this metabolic cascade underscores its importance in the detoxification and clearance of phenylethylamine derivatives. nih.govnih.gov

In Vitro Metabolism Studies Utilizing Cellular and Subcellular Fractions (e.g., Human and Animal Hepatocytes, Liver Microsomes)

In vitro metabolic studies are indispensable tools for characterizing the biotransformation of new chemical entities. These assays utilize subcellular fractions like liver microsomes or intact cellular systems such as hepatocytes to model hepatic metabolism. researchgate.netdls.comnuvisan.com

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and monoamine oxidase (MAO) enzymes. nih.gov They are widely used to assess metabolic stability and identify the products of oxidative metabolism. nih.gov Hepatocytes, on the other hand, are considered the "gold standard" for in vitro studies as they contain the full complement of both Phase I and Phase II metabolic enzymes, providing a more complete picture of a compound's metabolic fate. dls.comnih.gov

For 3,4-dimethoxyphenylethylamine, studies using guinea pig liver slices—an ex vivo system that maintains the architecture and enzymatic profile of intact liver tissue—have been instrumental in elucidating its metabolic pathways. nih.govresearchgate.net These experiments demonstrated that the primary metabolite formed is 3,4-dimethoxyphenylacetic acid, produced via the sequential action of MAO and aldehyde-oxidizing enzymes. nih.govresearchgate.net In the presence of inhibitors for ALDH and AOX, minor metabolites such as 3,4-dimethoxy-phenylethanol and 3-methoxy-4-hydroxyphenylacetic acid were also detected, showcasing the comprehensive metabolic picture that can be obtained from such systems. researchgate.net

Based on these findings, an in vitro study of this compound using human liver microsomes and hepatocytes would be expected to yield the metabolites outlined in the following table.

| Metabolite | Expected Pathway | Enzymes Involved | System for Detection |

|---|---|---|---|

| 2-Fluoro-3,4-dimethoxyphenylacetic acid | Oxidative Deamination & Oxidation | MAO, ALDH, AOX | Hepatocytes, Liver Slices |

| 2-Fluoro-3,4-dimethoxyphenylacetaldehyde | Oxidative Deamination (Intermediate) | MAO | Microsomes, Hepatocytes |

| 2-Fluoro-3,4-dimethoxy-phenylethanol | Oxidative Deamination & Reduction | MAO, ADH | Hepatocytes, Liver Slices |

| Fluorinated O-demethylated derivatives | O-Demethylation | CYP450 Enzymes | Microsomes, Hepatocytes |

In Vivo Metabolite Excretion Profiles in Animal Models

While in vitro studies provide a foundational understanding of metabolic pathways, in vivo studies in animal models are essential to understand the complete absorption, distribution, metabolism, and excretion (ADME) profile of a compound. These studies analyze biological matrices, typically urine and feces, to identify the metabolites that are excreted from the body.

No in vivo studies have been published specifically for this compound. However, the excretion profile can be inferred from its non-fluorinated parent compound and other structurally related phenethylamines. 3,4-dimethoxyphenylethylamine has been identified as an endogenous metabolite found in human urine. nih.gov The primary metabolite expected to be excreted following administration of this compound would be 2-Fluoro-3,4-dimethoxyphenylacetic acid, due to the high efficiency of the MAO-ALDH pathway. nih.gov

Studies on other phenethylamine derivatives in mice have shown that the parent compound and its metabolites are primarily excreted in the urine. unife.it Depending on the specific substitutions, metabolites can include hydroxylated and carboxylated products, as well as their conjugated forms (e.g., glucuronides or sulfates) resulting from Phase II metabolism. unife.it Therefore, in an animal model administered this compound, one would anticipate identifying the parent compound, its primary acidic metabolite, and potentially minor amounts of the alcohol metabolite and Phase II conjugates in the urine.

| Compound/Metabolite | Expected Presence in Urine | Metabolic Origin |

|---|---|---|

| This compound | Trace to Moderate | Unchanged Parent Drug |

| 2-Fluoro-3,4-dimethoxyphenylacetic acid | High (Major Metabolite) | MAO/ALDH Pathway |

| 2-Fluoro-3,4-dimethoxy-phenylethanol | Trace | MAO/ADH Pathway |

| Conjugated Metabolites (Glucuronides/Sulfates) | Possible | Phase II Metabolism |

Impact of Fluorination on Metabolic Stability and Biotransformation Pathways

The introduction of fluorine into a drug molecule is a common medicinal chemistry strategy to enhance metabolic stability and modulate pharmacokinetic properties. tandfonline.comucd.ienih.gov The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it much more resistant to cleavage by metabolic enzymes, particularly cytochrome P450 (CYP). tandfonline.comannualreviews.org

Fluorination can improve metabolic stability by:

Blocking Sites of Metabolic Attack: Placing a fluorine atom at a position susceptible to oxidative metabolism (e.g., hydroxylation by CYP enzymes) can prevent that reaction from occurring, thereby increasing the drug's half-life. nih.gov

Altering Electronic Properties: Fluorine is the most electronegative element, and its presence can alter the electron density of the aromatic ring, potentially making it a less favorable substrate for oxidative enzymes. ucd.ieannualreviews.org

In the case of this compound, the fluorine atom is positioned on the aromatic ring at the 2-position. Aromatic rings and methoxy groups on phenethylamines are common sites for CYP-mediated metabolism (hydroxylation and O-demethylation). The presence of the strongly electron-withdrawing fluorine atom at an adjacent position could sterically and electronically hinder the action of CYP enzymes on the methoxy groups or the ring itself. annualreviews.org This would likely decrease the formation of O-demethylated and ring-hydroxylated metabolites compared to the non-fluorinated parent compound.

Consequently, the metabolic clearance of this compound would be expected to be even more reliant on the MAO-ALDH pathway. By blocking the alternative CYP-mediated oxidative pathways, fluorination would channel the biotransformation almost exclusively toward oxidative deamination, leading to the formation of 2-Fluoro-3,4-dimethoxyphenylacetic acid as the overwhelmingly predominant metabolite. This strategic placement of fluorine is a classic example of how a single atomic substitution can be used to direct the metabolic fate of a compound, often leading to improved bioavailability and a more predictable pharmacokinetic profile. tandfonline.comresearchgate.net

| Metabolic Pathway | 3,4-dimethoxyphenylethylamine (Parent) | This compound (Predicted) | Reason for Difference |

|---|---|---|---|

| MAO/ALDH Pathway (Acid formation) | Major | Dominant/Major | Primary pathway for phenethylamines. |

| CYP-mediated O-Demethylation | Minor | Likely reduced or blocked | Fluorine atom may hinder CYP enzyme access and activity. |

| CYP-mediated Ring Hydroxylation | Minor | Likely reduced or blocked | Fluorine strengthens C-F bond and alters ring electronics. tandfonline.comannualreviews.org |

Analytical Methodologies for 2 Fluoro 3,4 Dimethoxy Phenylethylamine Detection and Characterization

Chromatographic Techniques

Chromatography is fundamental to the analysis of 2-Fluoro-3,4-dimethoxy-phenylethylamine, providing the necessary separation from complex matrices or from mixtures of related compounds. The choice of technique is often dictated by the sample complexity, the required sensitivity, and the analytical objective, whether it be qualitative identification or quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. For phenethylamines, including this compound, derivatization is often employed to enhance volatility and improve chromatographic peak shape. umich.educeon.rs A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA), which reacts with the primary amine to form a trifluoroacetyl derivative. umich.edu

Table 1: Predicted GC-MS Data for Trifluoroacetylated this compound

| Parameter | Predicted Value/Characteristic |

| Retention Index (DB-5ms) | Estimated: 1700-1900 |

| Major Fragment Ions (m/z) | Expected prominent ion from β-cleavage |

| Characteristic ions from the fluorinated dimethoxybenzyl moiety |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, High-Resolution Mass Spectrometry)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. fda.gov.tw For this compound, reverse-phase LC is typically employed for separation. High-resolution mass spectrometry (HRMS), such as quadrupole time-of-flight (QTOF) mass spectrometry, provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. nih.govojp.govbohrium.com

The fragmentation of this compound in the mass spectrometer, typically through collision-induced dissociation (CID), would be expected to yield characteristic product ions. For the broader class of 2C-X compounds, common neutral losses include ammonia (B1221849) (NH₃) and radical losses from the ethylamine (B1201723) side chain. nih.gov The high-resolution capabilities allow for the differentiation of compounds with the same nominal mass but different elemental compositions.

Table 2: Typical LC-MS/MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Typical Conditions |

| Column | C18 or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium (B1175870) formate |

| Mobile Phase B | 0.1% Formic acid in methanol (B129727) or acetonitrile |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ | Calculated m/z for C₁₀H₁₅FNO₂ |

| Product Ions | Characteristic fragments from the ethylamine side chain and benzyl (B1604629) ring |

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities

High-performance liquid chromatography (HPLC) coupled with detectors such as a diode-array detector (DAD) is a versatile and widely used technique for the separation and quantification of phenethylamines. analchemres.org A DAD detector can acquire UV-Vis spectra across a range of wavelengths simultaneously, providing information about the chromophores present in the molecule. researchgate.net For this compound, the substituted benzene (B151609) ring is the primary chromophore. Based on structurally similar compounds like 2C-B, the maximum UV absorbance is expected in the range of 290-300 nm. researchgate.netnih.gov The retention time in an HPLC system is a key identifying characteristic under specific chromatographic conditions.

Table 3: Estimated HPLC-DAD Characteristics for this compound

| Parameter | Estimated Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with buffer (e.g., ammonium formate) |

| Detection Wavelength (λmax) | ~290-300 nm |

| Retention Time | Dependent on specific method parameters |

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules like this compound. These methods probe the interactions of the molecule with electromagnetic radiation to provide detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for unambiguous structure determination. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of the molecular structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the two methoxy (B1213986) groups, and the protons of the ethylamine side chain. The coupling patterns between adjacent protons would help to confirm their relative positions.

¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be influenced by their local electronic environment, including the effects of the fluorine and methoxy substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. It would show a single resonance for the fluorine atom on the aromatic ring, and the coupling of this fluorine to nearby protons (¹H-¹⁹F coupling) would provide further structural confirmation.

While specific NMR data for this compound is not widely published, data for the non-fluorinated analog, 3,4-dimethoxyphenethylamine (B193588), can be used as a reference for predicting the chemical shifts. chemicalbook.comnih.gov The introduction of the fluorine atom would be expected to cause notable changes in the chemical shifts of the nearby aromatic protons and carbons.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in CDCl₃)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.5 - 7.0 | 110 - 120 |

| Aromatic C-F | - | 150 - 160 (with C-F coupling) |

| Aromatic C-OCH₃ | - | 145 - 155 |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 |

| -CH₂-Ar | 2.7 - 2.9 | 35 - 40 |

| -CH₂-N | 2.9 - 3.1 | 40 - 45 |

Note: These are estimated chemical shift ranges based on analogous compounds.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman Spectroscopy)

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹). The C-F stretching vibration would also be present, typically in the 1000-1400 cm⁻¹ region. Analysis of the FTIR spectrum of the related compound 2C-G has shown characteristic bands that allow it to be distinguished from other members of the 2C series. nih.gov

Raman Spectroscopy: Raman spectroscopy is particularly useful for differentiating between positional isomers of phenethylamines. nih.govresearchgate.net It is sensitive to the vibrations of the molecular backbone and can often provide a more detailed fingerprint of the molecule than FTIR. ojp.gov The Raman spectrum of this compound would be expected to show strong bands corresponding to the vibrations of the substituted benzene ring.

Table 5: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Expected FTIR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3400 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | 1500 - 1600 | Strong |

| C-O Stretch (ether) | 1000 - 1300 | Moderate |

| C-F Stretch | 1000 - 1400 | Moderate |

Advanced Mass Spectrometry Fragmentation Analysis for Structural Elucidation

The structural elucidation of this compound relies heavily on advanced mass spectrometry (MS) techniques, which provide detailed information about the molecule's fragmentation patterns. Techniques such as liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (LC-QTOFMS) offer high mass accuracy, enabling the determination of preferred decay routes for new phenethylamine derivatives. researchgate.net

Under electrospray ionization (ESI), phenethylamine derivatives are typically protonated ([M+H]⁺) and may subsequently undergo fragmentation. nih.gov A common fragmentation pathway for phenethylamines is the neutral loss of ammonia (NH₃) during ESI. nih.gov The primary fragmentation patterns for phenethylamines, crucial for their identification, involve cleavages of the bonds adjacent to the nitrogen atom in the ethylamine side chain. researchgate.netmdpi.com These are known as α-cleavage and β-cleavage.

α-Cleavage: This involves the cleavage of the Cα-Cβ bond, leading to the formation of a characteristic iminium ion. For this compound, this would result in a fragment corresponding to the substituted benzyl moiety.

β-Cleavage: This involves the cleavage of the bond between the aromatic ring and the Cβ carbon, resulting in a fragment containing the ethylamine portion.

The resulting fragment ions are highly characteristic and provide useful information for identifying phenethylamine derivatives in forensic cases. mdpi.com While some analogues may produce an identical set of fragment ions in tandem mass spectrometry (MS/MS) mode, differentiation is often possible by comparing the relative intensities of these ions. nih.gov The knowledge of these fragmentation pathways is essential for determining the structure of novel psychoactive substances that may not be present in mass spectral libraries. researchgate.net

Below is a table of predicted characteristic fragment ions for this compound based on common fragmentation patterns of related compounds.

| Ion Description | Predicted m/z (Monoisotopic) | Fragmentation Pathway |

| Protonated Molecule | 214.1187 | [M+H]⁺ |

| Loss of Ammonia | 197.0921 | [M+H - NH₃]⁺ |

| Iminium Ion (α-cleavage) | 30.0495 | [CH₂=NH₂]⁺ |

| Substituted Benzyl Cation (β-cleavage) | 183.0605 | [C₁₀H₁₀FO₂]⁺ |

Method Validation Parameters (e.g., Sensitivity, Selectivity, Linearity, Limits of Detection/Quantification)

For the reliable identification and quantification of this compound in toxicological analysis, the analytical methods employed must undergo rigorous validation. nih.gov Validation ensures that the method is fit for its intended purpose and produces accurate and reproducible results. Key validation parameters are essential for methods used in both preclinical and forensic settings. nih.gov

The validation of analytical methods for determining the presence of phenethylamines has become increasingly critical with the rise in clinical and forensic cases. nih.gov Confirmatory methods, such as gas chromatography (GC-MS) or liquid chromatography combined with mass spectrometry (LC-MS), are mandatory for specific qualitative and quantitative analysis. nih.gov

The core parameters assessed during method validation include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other potentially interfering substances in the biological matrix.

Sensitivity: The method's capacity to detect low concentrations of the analyte, which is defined by the limits of detection and quantification.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method, though not necessarily quantified with accuracy.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value, often assessed using certified reference materials or recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

The table below summarizes the significance of each validation parameter.

| Parameter | Definition | Importance in Toxicological Analysis |

| Selectivity | Ability to measure the analyte exclusively. | Prevents false positives from matrix components or other drugs. |

| Sensitivity | The lowest amount of analyte the method can reliably measure. | Crucial for detecting trace amounts of the substance after metabolism or in low-volume samples. |

| Linearity | Proportionality of signal to analyte concentration. | Establishes the concentration range over which the analysis is accurate. |

| LOD/LOQ | The smallest concentration that can be detected/quantified. | Defines the lower limits of the method's utility for practical sample analysis. |

| Accuracy | Closeness of results to the true value. | Ensures the quantitative results are correct and reliable for interpretation. |

| Precision | Reproducibility of the results. | Ensures that the method provides consistent results over time and between different analysts. |

Application in Preclinical and Forensic Toxicology for Identification in Biological Matrices

Analytical methods developed for this compound have direct applications in preclinical and forensic toxicology for its identification in various biological matrices. nih.gov The goal of forensic toxicology is to apply analytical chemistry to investigate compounds of interest in casework. d-nb.info

In preclinical studies, which are essential for understanding the metabolic fate of a new compound, methods are applied to matrices such as rat urine following administration. researchgate.net These studies help identify metabolites that can be targeted in future screening assays. researchgate.net In vitro experiments using pooled human liver S9 fractions are also used to investigate metabolism. researchgate.net

In forensic toxicology, the identification of novel psychoactive substances is a significant challenge for laboratories. nih.gov Confirmatory analytical methods like GC-MS and LC-MS/MS are required to definitively identify substances in samples from forensic cases. nih.gov These methods can be applied to a variety of biological specimens, including alternative matrices which offer advantages such as less invasive collection and larger detection windows. d-nb.info

Examples of biological matrices relevant for the detection of phenethylamines include:

Urine: A common matrix for screening for drugs of abuse. researchgate.net

Hair: Provides a longer history of substance exposure. nih.gov

Oral Fluid: Offers easy and non-invasive sample collection. d-nb.info

Vitreous Humor: A stable postmortem matrix that is less susceptible to contamination compared to blood. d-nb.info

The development of a mass spectrometry/mass spectrometry (MS/MS) database can serve as an effective screening method for unknown designer drugs, as compounds with a shared structural backbone often exhibit common fragmentation patterns. nih.gov

Structural Elucidation of Novel Analogues and Metabolites

The identification of novel analogues and metabolites of this compound is a critical task in forensic and preclinical toxicology. New psychoactive substances are frequently created by making slight chemical modifications to known compounds to circumvent drug laws. researchgate.net The structural similarity between these analogues makes their identification difficult and often requires sophisticated analytical techniques. researchgate.netnih.gov

High-resolution mass spectrometry (LC-HRMS/MS) is a powerful tool for these investigations. researchgate.net In preclinical metabolism studies, samples from in vivo (e.g., rat urine) and in vitro (e.g., human liver S9 incubations) models are analyzed to detect and identify metabolic products. researchgate.net Common metabolic pathways for phenethylamine-type compounds include:

O-demethylation of the methoxy groups.

Hydroxylation of the aromatic ring or alkyl chain.

Deamination of the ethylamine side chain.

N-acetylation.

Knowledge of the fragmentation patterns of the parent compound is invaluable for identifying these metabolites and analogues. researchgate.netnih.gov Since metabolites and analogues often share a common structural core, they are likely to produce some of the same characteristic fragment ions during MS/MS analysis, allowing toxicologists to tentatively identify them as belonging to the same chemical class. nih.gov The high mass accuracy of instruments like QTOF-MS allows for the determination of the elemental composition of these ions, further aiding in the structural elucidation process. researchgate.net

The table below outlines potential metabolic transformations for this compound.

| Metabolic Reaction | Description | Resulting Functional Group |

| O-Demethylation | Removal of a methyl group from one of the methoxy substituents. | Hydroxyl (-OH) |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the phenyl ring. | Hydroxyl (-OH) |

| Beta-Hydroxylation | Addition of a hydroxyl group to the carbon adjacent to the phenyl ring. | Hydroxyl (-OH) |

| Oxidative Deamination | Removal of the amino group, followed by oxidation. | Carboxylic acid (-COOH) |

| N-Acetylation | Addition of an acetyl group to the primary amine. | N-acetyl (-NHCOCH₃) |

Computational Chemistry and Molecular Modeling of 2 Fluoro 3,4 Dimethoxy Phenylethylamine

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

The biological activity of a flexible molecule like 2-Fluoro-3,4-dimethoxy-phenylethylamine is intrinsically linked to its three-dimensional shape or conformation. Geometry optimization is a computational process that determines the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For phenethylamines, the orientation of the ethylamine (B1201723) side chain relative to the phenyl ring is of particular importance.

Conformational analysis is crucial for flexible molecules as it involves identifying all low-energy conformers that could be biologically relevant. Phenethylamines typically exhibit different conformers, such as gauche and trans, based on the torsion angle of the ethylamine side chain. researchgate.net The stability of these conformers is influenced by a delicate balance of intramolecular interactions, including hydrogen bonding and non-bonded interactions between the side chain and the phenyl ring. daneshyari.com Quantum mechanical studies on similar phenethylamines have shown that while some conformers may be preferred in a vacuum, environmental factors like solvents can shift this preference. researchgate.net A systematic search, varying the key dihedral angles, is performed to map the conformational landscape and identify the global energy minimum structure. mdpi.com

| Conformer | Key Dihedral Angle (τ Cβ-Cα-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Gauche 1 | ~60° | 0.00 | 70.5 |

| Gauche 2 | ~-60° | 0.15 | 22.1 |

| Trans (Anti) | ~180° | 1.20 | 7.4 |

The electronic properties of a molecule dictate its reactivity and how it interacts with other molecules. Quantum chemical calculations provide detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution on the surface of a molecule. nih.gov It maps regions of negative electrostatic potential (typically associated with lone pairs of electrons on electronegative atoms like oxygen or fluorine) and positive electrostatic potential (often found around hydrogen atoms attached to electronegative atoms). This map is invaluable for predicting how the molecule will engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target. thaiscience.info

| Property | Calculated Value (Illustrative) | Description |

|---|---|---|

| Energy of HOMO | -5.8 eV | Energy of the highest occupied molecular orbital |

| Energy of LUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I ≈ -E_HOMO) | 5.8 eV | Energy required to remove an electron |

| Electron Affinity (A ≈ -E_LUMO) | 0.5 eV | Energy released when an electron is added |

| Global Hardness (η = (I-A)/2) | 2.65 eV | Resistance to change in electron configuration |

Molecular Docking and Dynamics Simulations with Receptor Targets

Phenethylamine (B48288) derivatives are known to interact with various receptors in the central nervous system, most notably serotonin (B10506) (5-HT) receptors and monoamine transporters like the dopamine (B1211576) transporter (DAT). biomolther.orgnih.gov Molecular docking and dynamics simulations are computational techniques used to predict and analyze these interactions at an atomic level.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. biomolther.orgnih.gov The process involves placing the ligand (this compound) into the binding site of a receptor (e.g., a homology model of the 5-HT2A receptor) and evaluating the interaction energy using a scoring function. The resulting "binding pose" provides a static snapshot of the likely interaction.

These poses reveal the specific intermolecular forces that stabilize the ligand-receptor complex, which can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors (e.g., the amine group of the ligand and an aspartate residue in the receptor). nih.gov

Electrostatic Interactions: Occur between charged or polar groups, such as the protonated amine of the ligand and negatively charged residues in the binding pocket. nih.gov

Hydrophobic Interactions: Involve nonpolar parts of the ligand and receptor, such as the phenyl ring and hydrophobic amino acid residues. nih.gov

Halogen Bonds: The fluorine atom on the phenyl ring may participate in halogen bonding, a specific type of non-covalent interaction.

By analyzing the top-ranked docking poses, researchers can identify the specific amino acid residues within the receptor's binding site that are crucial for anchoring the ligand. For phenethylamines, interactions with specific aspartate, serine, and phenylalanine residues are often observed in serotonin and dopamine receptors. nih.govnih.gov For example, studies on related compounds binding to the 5-HT2B receptor have highlighted the importance of interactions with residues like D3.32 and S3.36. nih.govresearchgate.net Molecular dynamics simulations can further refine these static docking poses, providing a dynamic view of the ligand's behavior in the binding pocket over time and helping to confirm the stability of these key interactions.

| Receptor Residue | Likely Interaction Type | Interacting Moiety on Ligand |

|---|---|---|

| Aspartic Acid (e.g., D3.32) | Salt Bridge / Hydrogen Bond | Protonated Amine |

| Serine (e.g., S3.36) | Hydrogen Bond | Methoxy (B1213986) Group Oxygen |

| Phenylalanine / Tryptophan | π-π Stacking | Phenyl Ring |

| Valine / Leucine / Isoleucine | Hydrophobic Interaction | Phenyl Ring / Ethyl Chain |

| Serine (e.g., S5.46) | Polar Interaction / Halogen Bond | Fluorine Atom |

Predictive Modeling for Pharmacological Activity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

Beyond structural and binding characteristics, computational models can predict the broader pharmacological and pharmacokinetic profile of a compound. These predictions are vital in the early stages of drug discovery and for understanding the potential of new psychoactive substances.

Structure-Activity Relationship (SAR) models are built by correlating the structural features of a series of compounds with their measured biological activity. nih.gov For phenethylamines, SAR studies have shown that substitutions on the phenyl ring (like the fluoro and dimethoxy groups) significantly influence affinity and selectivity for receptors like 5-HT2A. nih.govresearchgate.net

In silico ADME models predict how a compound will be processed by an organism. These models use a molecule's calculated physicochemical properties (e.g., molecular weight, LogP, polar surface area) to estimate its pharmacokinetic behavior. researchgate.net Various freely available platforms and algorithms can predict properties such as:

Lipophilicity (LogP): Predicts the tendency of the compound to partition into fatty environments, affecting absorption and blood-brain barrier penetration.

Water Solubility: Crucial for absorption and distribution in the body.

Blood-Brain Barrier (BBB) Permeability: Predicts whether the compound is likely to cross into the central nervous system to exert its effects.

CYP450 Inhibition/Metabolism: Predicts potential interactions with key metabolic enzymes, giving clues about the compound's metabolic stability and potential drug-drug interactions. researchgate.net

| ADME Property | Predicted Outcome | Implication |

|---|---|---|

| Lipophilicity (LogP) | 2.1 | Good oral absorption and membrane permeability |

| Aqueous Solubility | Moderately Soluble | Sufficient for absorption |

| Blood-Brain Barrier (BBB) Permeation | Yes | Likely to be centrally active |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Lipinski's Rule of Five | 0 Violations | Good drug-likeness properties |

Pharmacophore Modeling for Rational Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For phenethylamines, the primary target is often the serotonin 5-HT2A receptor, which is pivotal in mediating psychedelic effects biomolther.org. The rational design of ligands for this receptor involves optimizing their affinity and selectivity biomolther.org.

A general pharmacophore model for phenethylamine-based 5-HT2A agonists typically includes several key features:

An aromatic ring, which engages in π-π stacking interactions with aromatic residues in the receptor's binding pocket.

A protonatable amine group, which forms a crucial salt bridge with a conserved aspartate residue (Asp155) in the third transmembrane domain (TM3) of the 5-HT2A receptor.

Hydrophobic features, corresponding to the ethylamine side chain and substituents on the aromatic ring.

Hydrogen bond acceptors, often the methoxy groups, which can interact with serine residues (e.g., Ser239 and Ser242) in the fifth transmembrane domain (TM5) nih.gov.

In the case of this compound, the introduction of a fluorine atom at the 2-position of the phenyl ring can significantly influence its electronic properties and, consequently, its interaction with the receptor. Fluorine is a highly electronegative atom that can alter the electrostatic potential of the aromatic ring, potentially leading to more favorable interactions with the receptor's binding site nih.gov. The introduction of fluorine can impact the psychoactivity of phenethylamines, ranging from a marked loss to an enhancement and prolongation of effects nih.gov.

The rational design of novel ligands based on the this compound scaffold would involve modifying its structure to enhance its affinity and selectivity for the 5-HT2A receptor. This could include altering the substitution pattern on the phenyl ring or modifying the ethylamine side chain to improve interactions with specific residues in the binding pocket. For instance, structure-activity relationship (SAR) studies have shown that alkyl or halogen groups at the para position of the phenyl ring can positively influence binding affinity biomolther.org.

| Pharmacophore Feature | Corresponding Molecular Moiety in this compound | Potential Interacting Receptor Residues (5-HT2A) |

| Aromatic Ring | 2-Fluoro-3,4-dimethoxy-phenyl group | Aromatic residues (e.g., Phenylalanine, Tyrosine) |

| Cationic Amine | Primary amine of the ethylamine side chain | Aspartate (Asp155) |

| Hydrogen Bond Acceptor | 3- and 4-Methoxy groups | Serine (Ser239, Ser242) |

| Hydrophobic Region | Ethylamine backbone and methyl groups of methoxy substituents | Leucine, Isoleucine, Valine |

| Halogen Bond Donor/Acceptor | 2-Fluoro substituent | Polar residues in the binding pocket |

Hirshfeld Surface Analysis and Analysis of Non-Covalent Intermolecular Interactionsnih.gov

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This analysis is crucial for understanding the packing of molecules in the solid state and the nature of the non-covalent forces that govern it. While a crystal structure for this compound is not publicly available, we can infer the types of intermolecular interactions based on analyses of structurally related compounds containing fluorophenyl and dimethoxyphenyl moieties nih.govrsc.org.

The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a promolecule (the molecule of interest) is greater than that of all other molecules in the crystal. The properties of this surface, such as the normalized contact distance (dnorm), can be mapped to visualize different intermolecular contacts.